N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetic acid with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives .
Scientific Research Applications
N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect protein synthesis and degradation pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide include:
- N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}formamide
- N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}propionamide
- N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}butyramide
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets compared to its analogs . This uniqueness makes it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7- |
InChI Key |
BAOCUIANZAYIPH-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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